The synthesis of TES-1025 involves multiple steps that include the formation of key intermediates. The detailed synthetic route typically encompasses the use of various reagents and conditions tailored to yield the desired compound efficiently. Specific methodologies may involve organic synthesis techniques such as condensation reactions and purification processes to isolate TES-1025 in its active form. The exact synthetic pathway is often proprietary but generally follows established organic synthesis protocols to ensure high purity and yield .
TES-1025 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The compound's crystal structure has been elucidated through X-ray crystallography, revealing that it binds tightly to the active site of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. The structural data indicates that TES-1025 interacts with the zinc ion within the enzyme, which is essential for its catalytic activity. This interaction underscores the compound's potential as a selective inhibitor, with a reported binding affinity in the nanomolar range .
TES-1025 primarily acts as an inhibitor through competitive inhibition mechanisms against α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. In biochemical assays, the presence of TES-1025 alters the reaction kinetics of substrate conversion, leading to a decrease in product formation when compared to control reactions without the inhibitor. The kinetic parameters such as (inhibition constant) have been calculated using standard equations that describe enzyme kinetics in the presence of inhibitors .
The mechanism by which TES-1025 exerts its effects involves direct inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase, thereby preventing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde to downstream metabolites like quinolinic acid. This inhibition leads to an accumulation of α-amino-β-carboxymuconate-ε-semialdehyde, which subsequently enhances nicotinamide adenine dinucleotide levels within cells. The increase in nicotinamide adenine dinucleotide is associated with enhanced mitochondrial function and activation of sirtuin 1, a protein involved in cellular stress responses and longevity .
TES-1025 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various biological applications and formulations .
TES-1025 has significant potential applications in scientific research, particularly in studies focusing on metabolic diseases, neurodegenerative disorders, and conditions related to mitochondrial dysfunction. Its ability to enhance nicotinamide adenine dinucleotide levels makes it a candidate for therapeutic interventions aimed at improving cellular energy metabolism and protecting against apoptosis induced by various stressors such as chemotherapy agents like cisplatin . Additionally, ongoing research is exploring its role in enhancing mitochondrial function in renal cells and other tissues, highlighting its potential as a therapeutic agent in kidney-related pathologies .
TES-1025 (CAS 1883602-21-8) is a low-molecular-weight organic compound with the empirical formula C₁₈H₁₃N₃O₃S₂ and a molecular weight of 383.44 g/mol [1] [5] [7]. Its structure features a 2-thiopyrimidone-5-carbonitrile core linked to a thiophene ring and a phenylacetic acid group via a sulfanylmethyl bridge. This arrangement confers zinc-binding capacity through the pyrimidone nitrogen and cyanide groups, critical for interacting with the active site of ACMSD [3] [8]. The compound appears as a white-to-yellow solid and is highly soluble in dimethyl sulfoxide (DMSO; 100 mg/mL, 260.80 mM) but requires warming for complete dissolution [1] [7]. Its calculated elemental composition is 56.38% carbon, 3.42% hydrogen, 10.96% nitrogen, 12.52% oxygen, and 16.72% sulfur [5].
Table 1: Physicochemical Properties of TES-1025
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃N₃O₃S₂ |
Molecular Weight | 383.44 g/mol |
CAS Number | 1883602-21-8 |
Solubility (DMSO) | 100 mg/mL (260.80 mM) |
Elemental Composition | C 56.38%, H 3.42%, N 10.96%, O 12.52%, S 16.72% |
TES-1025 emerged from systematic optimization of 2-thiopyrimidone-5-carbonitriles, designed to target the zinc-containing active site of human ACMSD [1] [5]. It was identified as the first nanomolar-range inhibitor (IC₅₀ = 13 ± 3 nM) with high selectivity for ACMSD over related metalloenzymes [1] [3]. Pharmacokinetic studies in mice demonstrated favorable properties: after a 5 mg/kg oral dose, it achieved a plasma Cₘₐₓ of 2,570 ng/mL at 2 hours and showed significant tissue accumulation in the liver (AUC₀–₈ₕ = 19,200 h·ng/mL) and kidneys (AUC₀–₈ₕ = 36,600 h·ng/mL) [1]. This tissue-specific exposure aligns with ACMSD’s high expression in these organs, positioning TES-1025 as a tool compound for probing ACMSD biology and a candidate for diseases linked to NAD⁺ deficiency [3] [5].
Table 2: Key Pharmacological Parameters of TES-1025
Parameter | Value | Conditions |
---|---|---|
IC₅₀ (human ACMSD) | 13 ± 3 nM | In vitro enzymatic assay |
Plasma Cₘₐₓ | 2,570 ng/mL | Mice, 5 mg/kg p.o. |
Liver AUC₀–₈ₕ | 19,200 h·ng/mL | Mice, 5 mg/kg p.o. |
Kidney AUC₀–₈ₕ | 36,600 h·ng/mL | Mice, 5 mg/kg p.o. |
ACMSD (α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase) is a zinc-dependent metalloenzyme acting at a critical branch point in the kynurenine pathway of tryptophan catabolism [3] [6] [8]. It catalyzes the decarboxylation of the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to form α-aminomuconate-ε-semialdehyde (AMS), which is further metabolized for total oxidation in the tricarboxylic acid (TCA) cycle [6] [8]. Crucially, ACMS can spontaneously cyclize into quinolinic acid (QA), the universal precursor for de novo NAD⁺ biosynthesis. By diverting ACMS away from QA formation, ACMSD limits NAD⁺ production and thus serves as a gatekeeper of cellular NAD⁺ pools [3] [4]. Genetic or pharmacological inhibition of ACMSD shifts the metabolic flux toward QA, thereby boosting NAD⁺ synthesis by 1.2–1.5-fold in cellular and animal models [4] [6]. This mechanism is evolutionarily conserved from Caenorhabditis elegans to mammals, underscoring its fundamental role in redox homeostasis and mitochondrial function [4] [10].
ACMSD expression is predominantly localized to the liver and kidneys, organs central to systemic metabolic regulation [6] [9]. Dysregulation of ACMSD activity is implicated in pathologies characterized by NAD⁺ depletion:
The tissue-restricted expression of ACMSD (primarily liver/kidneys) minimizes off-target effects during therapeutic inhibition, making it a compelling target for replenishing NAD⁺ in degenerative conditions [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7